

Application Notes and Protocols for Measuring Cytokine Release with DS21150768 Treatment

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Compound of Interest

Compound Name: DS21150768

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Introduction

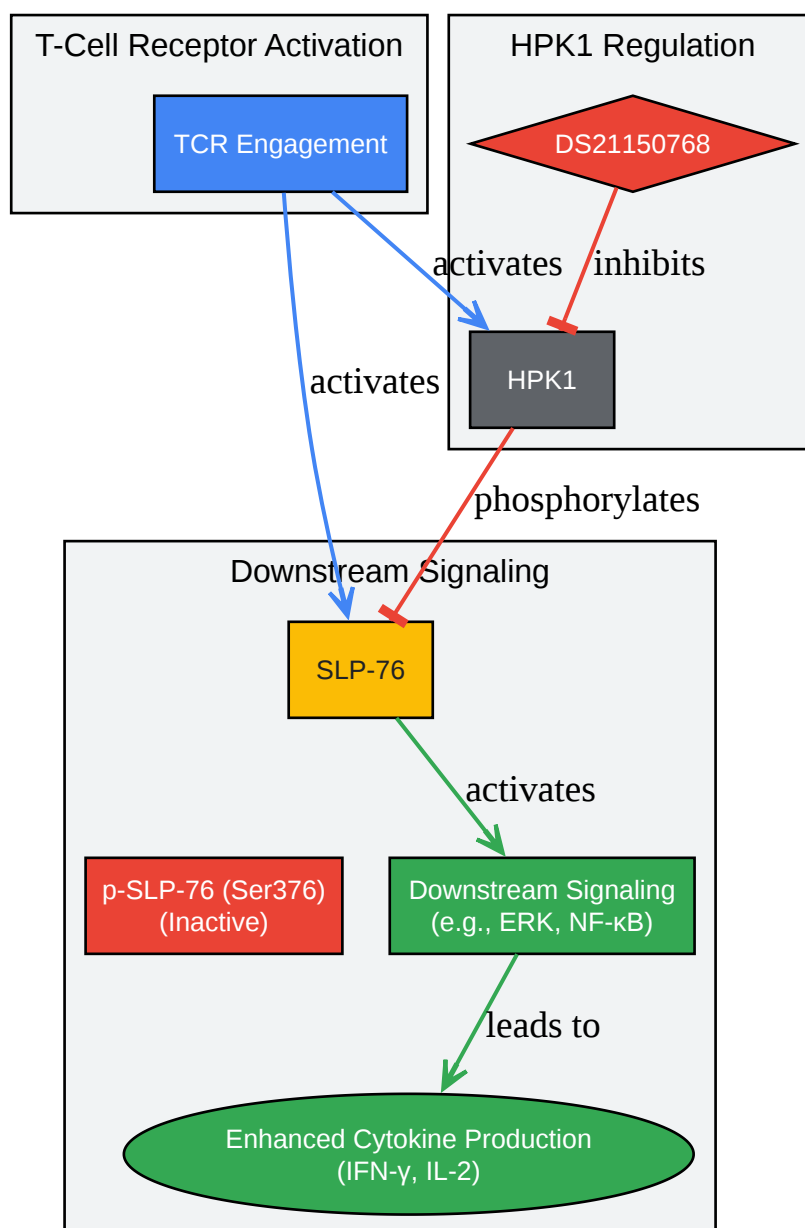
DS21150768 is a potent and orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[1][3] Inhibition of HPK1 by **DS21150768** has been shown to enhance T-cell function and promote anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][3] A key consequence of HPK1 inhibition is the augmentation of cytokine production by T-cells upon stimulation.[1][4]

These application notes provide detailed protocols for measuring cytokine release in response to **DS21150768** treatment, both in vitro and in vivo. The included methodologies are essential for researchers studying the immunological effects of **DS21150768** and for professionals involved in its preclinical and clinical development.

Mechanism of Action: HPK1 Inhibition and Enhanced Cytokine Release

HPK1 is a negative feedback regulator of TCR signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1] This phosphorylation event leads to the attenuation of downstream signaling cascades.[1] **DS21150768** inhibits the kinase activity of HPK1, thereby preventing the

phosphorylation of SLP-76.[4][5] This results in enhanced TCR signaling, leading to increased T-cell activation, proliferation, and ultimately, a more robust release of effector cytokines such as Interferon-gamma (IFN- γ) and Interleukin-2 (IL-2).[1][4]



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Caption: HPK1 signaling pathway and the mechanism of **DS21150768** action.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of **DS21150768**.

Table 1: In Vitro Activity of **DS21150768**

Parameter	Value	Cell Line/Assay Condition	Reference
HPK1 IC50 (cell-free)	3.27 nM	Cell-free HPK1 kinase assay	[4]
HPK1 Binding Affinity (KD)	6.08 nM	---	[4]
pSLP76 Inhibition IC50	61.9 nM	Jurkat cells	[4]

Table 2: In Vivo Cytokine Induction by **DS21150768**

Cytokine	Dose (oral)	Effect	Species	Reference
IFN- γ	30 mg/kg	Significant elevation in plasma and spleen	Mouse	[4]
IL-2	100 mg/kg	Significant increase	Mouse	[4]
IFN- γ	100 mg/kg	Significant increase	Mouse	[4]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs

This protocol describes the measurement of cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs) following treatment with **DS21150768** and subsequent T-cell stimulation.

Materials:

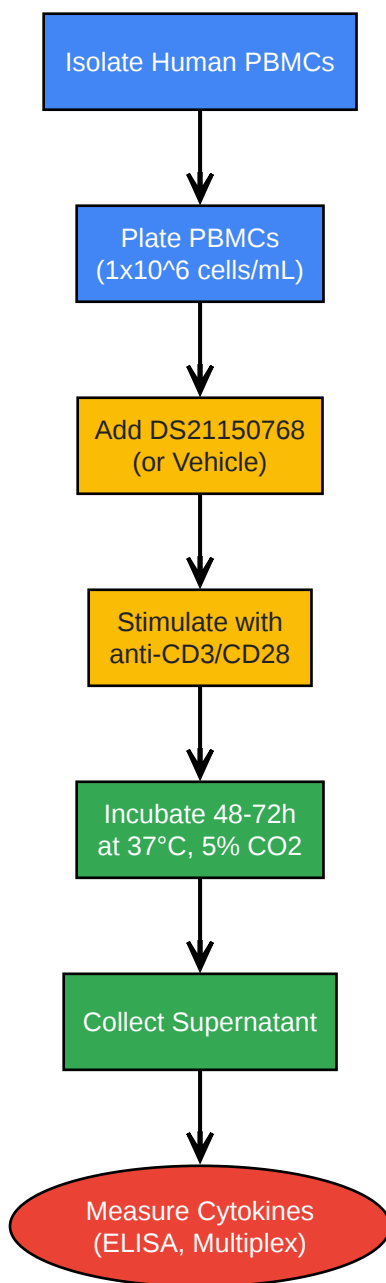
- Ficoll-Paque PLUS
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate Buffered Saline (PBS)
- Human PBMCs isolated from healthy donors
- Anti-CD3 antibody (plate-bound or soluble)
- Anti-CD28 antibody (soluble)
- **DS21150768**
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Cytokine detection assay kit (e.g., ELISA, Multiplex Bead Array)

Procedure:

- **PBMC Isolation:** Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
- **Cell Culture:** Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1×10^6 cells/mL.
- **Plate Coating (for plate-bound stimulation):** Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 μ g/mL in PBS) overnight at 4°C. Wash wells with PBS before adding cells.
- **DS21150768 Preparation:** Prepare a stock solution of **DS21150768** in DMSO. Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 0.1%.

- Treatment and Stimulation:
 - Add 100 μ L of the PBMC suspension to each well of the 96-well plate.
 - Add the desired concentrations of **DS21150768** or vehicle control (DMSO) to the respective wells.
 - For stimulation, add soluble anti-CD28 antibody (e.g., 1-2 μ g/mL). If using soluble anti-CD3, add it at this step as well.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
- Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for cytokine analysis.
- Cytokine Measurement: Measure the concentration of cytokines (e.g., IFN- γ , IL-2, TNF- α) in the supernatant using a validated method such as ELISA or a multiplex bead-based assay (e.g., Luminex).



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Caption: Experimental workflow for the in vitro cytokine release assay.

Protocol 2: In Vivo Cytokine Release Assessment in Mouse Models

This protocol outlines a general procedure for evaluating the effect of orally administered **DS21150768** on plasma and spleen cytokine levels in mice.

Materials:

- Syngeneic tumor mouse models (e.g., CT26, MC38)
- **DS21150768**
- Vehicle for oral administration (e.g., 20% SBE- β -CD in Saline)[2]
- Blood collection tubes (e.g., with EDTA)
- Spleen homogenization buffer
- Proteinase inhibitor cocktail
- Centrifuge
- Cytokine detection assay kit (e.g., ELISA, Multiplex Bead Array)

Procedure:

- Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
- Tumor Implantation (Optional): If studying in the context of a tumor, implant tumor cells subcutaneously or orthotopically. Allow tumors to establish to a palpable size.
- **DS21150768** Administration:
 - Prepare **DS21150768** in a suitable vehicle for oral gavage.
 - Administer **DS21150768** or vehicle control to the mice at the desired doses (e.g., 30 mg/kg, 100 mg/kg).[4]
- Sample Collection: At a predetermined time point after the final dose (e.g., 2-6 hours), collect blood via cardiac puncture or another approved method into EDTA-containing tubes. Immediately thereafter, harvest the spleens.

- **Plasma Preparation:** Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma. Collect the plasma and store at -80°C until analysis.
- **Spleen Homogenization:**
 - Weigh the spleens.
 - Homogenize the spleens in an appropriate volume of homogenization buffer containing a proteinase inhibitor cocktail.
 - Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
 - Collect the supernatant (spleen lysate) and store at -80°C.
- **Cytokine Measurement:** Determine the concentration of cytokines (e.g., IFN- γ , IL-2) in the plasma and spleen lysates using a validated assay method. Normalize spleen cytokine levels to the total protein concentration of the lysate.

Data Analysis and Interpretation

For in vitro studies, cytokine concentrations in the supernatants from **DS21150768**-treated wells should be compared to those from vehicle-treated control wells. A significant increase in cytokine levels in the presence of **DS21150768** indicates a positive effect on T-cell activation.

For in vivo studies, plasma and spleen cytokine levels from the **DS21150768**-treated group should be compared to the vehicle-treated group. A statistically significant elevation of cytokines in the treated group demonstrates the in vivo immune-enhancing activity of the compound.

Safety and Considerations

- **Cytokine Release Syndrome (CRS):** While enhanced cytokine production is the desired therapeutic effect of **DS21150768**, excessive cytokine release can lead to CRS, a potentially life-threatening systemic inflammatory response.^[6] Therefore, careful dose-response studies are crucial.
- **Assay Controls:** It is essential to include appropriate positive and negative controls in all cytokine release assays.^[7] For instance, phytohemagglutinin (PHA) can serve as a potent

mitogenic positive control for T-cell activation.

- Donor Variability: When using human PBMCs, be aware of potential donor-to-donor variability in the magnitude of cytokine responses. It is recommended to use cells from multiple healthy donors for robust conclusions.[8]

These application notes and protocols provide a framework for the reliable measurement of cytokine release induced by **DS21150768**. Adherence to these guidelines will facilitate the accurate assessment of the compound's immunomodulatory properties.

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